molecular formula C6HF13 B1293504 1H-Perfluorohexane CAS No. 355-37-3

1H-Perfluorohexane

Cat. No. B1293504
CAS RN: 355-37-3
M. Wt: 320.05 g/mol
InChI Key: XJSRKJAHJGCPGC-UHFFFAOYSA-N
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Patent
US05618986

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a distillation apparatus-equipped reflux condenser, a dropping funnel and a thermometer, 200 cc of isopropyl alcohol, 87.5 g (0.75 mol) of 48% potassium hydroxide and 1 g of tetrabutyl ammonium bromide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of one hour. After completion of dropwise addition, heating and refluxing were continued for 3 hours. The conversion at that time was 99.9%. A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor. This recovered liquid was washed five times with 200 g of water, and acetone and isopropyl alcohol were removed. Thus, 146 g of C6F13H having a purity of 99.9%, was obtained.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3](I)([C:6]([C:9]([C:12]([C:15]([C:18]([F:21])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7])([F:5])[F:4]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(C)C>[CH:3]([C:6]([C:9]([C:12]([C:15]([C:18]([F:19])([F:20])[F:21])([F:16])[F:17])([F:13])[F:14])([F:11])[F:10])([F:8])[F:7])([F:5])[F:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
223 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
Step Two
Name
Quantity
87.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 l four-necked flask equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
a distillation
CUSTOM
Type
CUSTOM
Details
apparatus-equipped
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated
CUSTOM
Type
CUSTOM
Details
to 60° C
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
were continued for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor
WASH
Type
WASH
Details
This recovered liquid was washed five times with 200 g of water, and acetone and isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.